Pyroglutamylglutamine
Overview
Description
Pyroglutamylglutamine is a compound observed as a by-product in peptide synthesis, specifically during the condensation of pyroglutamic acid active ester with C-protected glutaminyl-proline derivatives. Its formation indicates the complex nature of peptide synthesis reactions and highlights the need for precise conditions to avoid unwanted side reactions (Mazurov et al., 2009).
Synthesis Analysis
The synthesis of pyroglutamylglutamine can occur under specific conditions, particularly in peptide synthesis involving pyroglutamic acid and its derivatives. The by-products, including pyroglutamylglutamine diketopiperazine, are formed during the peptide bond formation process, showcasing the sensitivity of peptide synthesis to reaction conditions and the importance of optimizing these conditions for desired outcomes (Mazurov et al., 2009).
Molecular Structure Analysis
The molecular structure of pyroglutamylglutamine and its derivatives, such as pyroglutamic acid-7-amino-4-methylcoumarin, demonstrates the complexity and reactivity of these molecules. The structural analysis reveals the potential for various chemical reactions and the formation of diverse by-products, which can impact the efficiency and selectivity of peptide synthesis (Zicāne et al., 2009).
Chemical Reactions and Properties
Pyroglutamylglutamine participates in a range of chemical reactions, reflecting its reactive nature. For instance, the formation of pyroglutamylglutamine diketopiperazine under non-classical conditions as a side reaction in peptide synthesis highlights the compound's propensity to engage in unexpected reactions, affecting the purity and yield of the synthesized peptides (Mazurov et al., 2009).
Physical Properties Analysis
The physical properties of pyroglutamylglutamine, such as solubility and stability, are crucial for its handling and application in peptide synthesis. These properties are influenced by the compound's molecular structure and the conditions under which it is synthesized and stored. Understanding these properties is essential for optimizing peptide synthesis protocols and minimizing the formation of unwanted by-products (Mazurov et al., 2009).
Chemical Properties Analysis
The chemical properties of pyroglutamylglutamine, including reactivity, potential for bond formation, and susceptibility to hydrolysis, play a significant role in its behavior during peptide synthesis. These properties determine the conditions under which pyroglutamylglutamine can be effectively used or avoided in the synthesis of peptides and other related compounds (Mazurov et al., 2009).
Scientific Research Applications
Peptide Synthesis : Pyroglutamylglutamine diketopiperazine formation is a side reaction in peptide synthesis, which helps in the successful synthesis of Glp-Gln (or Asn)-Pro-derivatives (Mazurov et al., 2009).
Neurodegenerative Diseases : Polyglutamine peptides have applications in understanding neurodegenerative diseases. Strategies for producing these peptides in high purity and yield have been developed, which are useful research tools in this area (Viau et al., 2007).
Diabetes and Obesity : Glutamine, a component of Pyroglutamylglutamine, stimulates the secretion of glucagon-like peptide-1 from GLUTag cells, which has potential benefits for diabetes and obesity (Reimann et al., 2004).
Liver Function : Studies show that L-ornithine and phenylacetate, related to glutamine metabolism, reduce ammonia and brain water in cirrhotic rats, thereby improving liver function and reducing hepatic encephalopathy (Davies et al., 2009).
Cancer Metabolism : Research indicates that glutamine and glutamate metabolisms differ across different cancer types, leading to potential novel therapeutic approaches targeting these metabolic pathways (Tian et al., 2017).
Radiation-Induced Diarrhea : Glutamine may have a protective effect on radiation-induced severe diarrhea, reducing the need for additional therapies (Kucuktulu et al., 2013).
Monoclonal Antibody Development : The cyclization of N-terminal glutamic acid to pyro-glutamic acid impacts monoclonal antibody charge heterogeneity, which is significant in pharmaceutical development (Liu et al., 2019).
Radiopharmaceuticals : Technetium 99m-pyridoxylideneglutamate (99mTc-PG) shows promise as a radiopharmaceutical for diagnosing biliary disorders, with rapid liver clearance and accumulation in the gallbladder (Baker et al., 1975).
Pancreatic Cancer : A distinct glutamine metabolism pathway in pancreatic cancer cells supports tumor growth, offering potential for therapeutic approaches to treat refractory tumors (Son et al., 2013).
Future Directions
properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAITOFTZJRIFJ-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310949 | |
Record name | 5-Oxo-L-prolyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyro-L-glutaminyl-L-glutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039229 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pyroglutamylglutamine | |
CAS RN |
109481-23-4 | |
Record name | 5-Oxo-L-prolyl-L-glutamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109481-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-L-prolyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201310949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyro-L-glutaminyl-L-glutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039229 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 - 237 °C | |
Record name | Pyro-L-glutaminyl-L-glutamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039229 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.